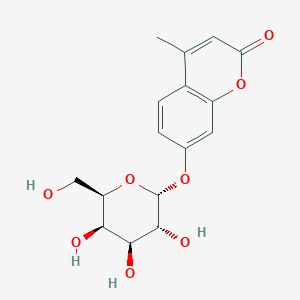

4-Methylumbelliferyl-alpha-D-galactopyranoside

Description

Propriétés

IUPAC Name |

4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-CHUNWDLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020648 | |

| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38597-12-5 | |

| Record name | 4-Methylumbelliferyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38597-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(α-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylumbelliferyl-α-D-galactopyranoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) is a highly sensitive fluorogenic substrate for the enzyme α-galactosidase A (GLA), a lysosomal hydrolase. Its utility is paramount in the diagnosis and research of Fabry disease, an X-linked lysosomal storage disorder characterized by deficient GLA activity. This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within cells, resulting in a wide range of debilitating symptoms. The enzymatic hydrolysis of the non-fluorescent 4-MU-α-Gal yields two products: galactose and the highly fluorescent compound 4-methylumbelliferone (4-MU), which allows for the quantitative determination of GLA activity.[1][2] This guide provides an in-depth overview of the core properties, experimental applications, and technical data related to 4-Methylumbelliferyl-α-D-galactopyranoside.

Chemical and Physical Properties

4-Methylumbelliferyl-α-D-galactopyranoside is a white to off-white crystalline solid. Its chemical structure consists of a galactose molecule linked to a 4-methylumbelliferone moiety via an α-glycosidic bond.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₈O₈ | [3] |

| Molecular Weight | 338.31 g/mol | [3][4] |

| CAS Number | 38597-12-5 | [4] |

| Appearance | White to off-white powder/solid | [5] |

| Purity | ≥98% (TLC/HPLC) | [4] |

| Storage Temperature | -20°C | [4][5] |

Solubility

Proper dissolution of 4-MU-α-Gal is critical for accurate and reproducible experimental results. It is soluble in water with the application of heat, though solubilization in dimethylformamide (DMF) is often preferred to minimize background fluorescence that can occur with aqueous solutions.[4] The solution is unstable and should be freshly prepared before use.

| Solvent | Concentration | Notes | References |

| Water | 50 mg/mL | Requires heating; may increase background fluorescence. | [4] |

| Dimethylformamide (DMF) | 50 mg/mL | Preferred solvent to reduce background fluorescence. | |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Sonication may be required. | [3] |

Fluorescence Properties

The enzymatic cleavage of 4-MU-α-Gal by α-galactosidase A liberates 4-methylumbelliferone (4-MU), which exhibits strong blue fluorescence. The fluorescence intensity is directly proportional to the amount of 4-MU produced and, therefore, to the enzyme's activity.

| Parameter | Wavelength (nm) | Conditions | References |

| Excitation Maximum (λex) | ~360 - 365 | - | [2] |

| Emission Maximum (λem) | ~440 - 445 | - | [2] |

Enzymatic Reaction and Kinetics

The core application of 4-Methylumbelliferyl-α-D-galactopyranoside is as a substrate to measure the activity of α-galactosidase A. The enzyme catalyzes the hydrolysis of the α-glycosidic bond, as depicted below.

The kinetic parameters of this reaction, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme activity and for inhibitor screening. These parameters can vary depending on the experimental conditions such as pH and the source of the enzyme.

| Enzyme Source | pH | Kₘ (μM) | Vₘₐₓ (pmol/min) | Reference |

| Not Specified | 5.9 | 144 | 5.74 | [6] |

| Not Specified | 4.5 | 102 | 2.76 | [6] |

| Nicotiana benthamiana | Not Specified | 170 | Not Specified | [6] |

| Soybean (Glycine max) | Not Specified | 3000 (for raffinose) | Not Specified | [7] |

| Soybean (Glycine max) | Not Specified | 4790 (for stachyose) | Not Specified | [7] |

Experimental Protocols

Preparation of Stock and Working Solutions

1. Stock Solution (e.g., 10 mM in DMF):

-

Weigh out 3.38 mg of 4-Methylumbelliferyl-α-D-galactopyranoside.

-

Dissolve in 1 mL of high-purity DMF.

-

Mix thoroughly until fully dissolved.

-

Store aliquots at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

2. Working Solution (e.g., 1 mM in Assay Buffer):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the 10 mM stock solution 1:10 in the appropriate assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.6).

-

The final concentration in the assay will depend on the specific protocol but is often in the low millimolar range.

α-Galactosidase A Activity Assay in Cell Lysates

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Sample Preparation (Cell Lysate):

-

Culture and harvest cells using standard techniques.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in an appropriate lysis buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5) and lyse by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble lysosomal enzymes. Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

2. Assay Procedure:

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

-

Add assay buffer to bring the total volume to a pre-determined amount (e.g., 50 µL).

-

To initiate the reaction, add the 4-MU-α-Gal working solution (e.g., 50 µL of a 2 mM solution to achieve a final concentration of 1 mM).

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding a high pH stop buffer (e.g., 100 µL of 0.2 M glycine-carbonate buffer, pH 10.7). This step is crucial as the fluorescence of 4-methylumbelliferone is pH-dependent and maximal at alkaline pH.

3. Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~445 nm.

-

To quantify the enzyme activity, generate a standard curve using known concentrations of 4-methylumbelliferone.

-

Calculate the amount of 4-MU produced in each sample well based on the standard curve.

-

Express the α-galactosidase A activity as nmol of substrate hydrolyzed per hour per mg of protein (nmol/hr/mg).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | - Autofluorescence of the substrate solution.- Contamination with free 4-methylumbelliferone.- Autofluorescence from cell lysate or media components. | - Prepare substrate solution fresh in DMF.- Use high-purity substrate.- Run a "no-enzyme" control to subtract background.[8] |

| Low Signal or No Activity | - Inactive enzyme.- Incorrect pH of assay buffer.- Sub-optimal substrate concentration. | - Ensure proper storage and handling of the enzyme source.- Verify the pH of all buffers.- Titrate the substrate concentration to ensure it is not limiting. |

| High Well-to-Well Variability | - Inaccurate pipetting.- Inconsistent incubation times.- Non-uniform temperature across the plate. | - Use calibrated pipettes and proper technique.- Use a multichannel pipette for simultaneous additions.- Ensure the plate incubator provides uniform heating.[8] |

| Fluorescence Quenching | - Presence of interfering compounds in the sample. | - Dilute the sample or perform a buffer exchange to remove potential quenchers. |

Synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside

The chemical synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside typically involves a glycosylation reaction between a protected galactose derivative (the glycosyl donor) and 4-methylumbelliferone (the glycosyl acceptor). A common method employs an acetyl-protected galactopyranosyl chloride as the donor.[1][9][10]

A representative synthetic scheme involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone.[1][9][10] This reaction is conducted at room temperature in dichloromethane, using silver trifluoromethanesulfonate and sym-collidine as promoters.[1][9][10] Subsequent deprotection steps, including reduction of the azido group and removal of the acetyl groups, yield the final product.[1][9][10] The α-anomer is the desired product for use as a substrate for α-galactosidase A.

Conclusion

4-Methylumbelliferyl-α-D-galactopyranoside is an indispensable tool for researchers and clinicians working on Fabry disease and other areas involving α-galactosidase A activity. Its high sensitivity and specificity make it the gold standard for fluorometric enzyme assays. A thorough understanding of its properties, proper handling, and the nuances of the experimental protocols are essential for obtaining accurate and reproducible data, which is critical for both basic research and the development of novel therapeutics for Fabry disease.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]

- 4. 4-Methylumbelliferyl a- D -galactopyranoside = 98 TLC 38597-12-5 [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Integral kinetics of alpha-galactosidase purified from Glycine max for simultaneous hydrolysis of stachyose and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 4-Methylumbelliferyl-alpha-D-galactopyranoside: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl-alpha-D-galactopyranoside (4-MUG) is a highly sensitive and specific fluorogenic substrate for the enzyme α-galactosidase. Its unique property of yielding a fluorescent product upon enzymatic cleavage has made it an indispensable tool in biomedical research and clinical diagnostics. This technical guide provides a comprehensive overview of the structure, properties, and applications of 4-MUG, with a particular focus on its use in the diagnosis of Fabry disease and in high-throughput screening for potential therapeutic agents. Detailed experimental protocols and data presentation are included to facilitate its practical application in the laboratory.

Introduction

This compound is a synthetic compound that belongs to the family of fluorogenic glycosidase substrates. It is composed of a galactose sugar molecule linked to a 4-methylumbelliferone (4-MU) fluorophore via an α-glycosidic bond. In its intact form, 4-MUG is non-fluorescent. However, upon enzymatic hydrolysis by α-galactosidase, the highly fluorescent 4-methylumbelliferone is released. The intensity of the fluorescence is directly proportional to the α-galactosidase activity, allowing for precise and quantitative measurements.

This substrate has gained prominence primarily for its application in the diagnosis of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1] The resulting accumulation of glycosphingolipids leads to severe multi-organ pathology. The fluorometric assay using 4-MUG provides a reliable and sensitive method for determining α-galactosidase A activity in various biological samples.[1][2]

Structure and Properties

The chemical structure of this compound consists of a pyranose ring of galactose attached to the hydroxyl group of 4-methylumbelliferone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-MUG is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₈O₈ | [3] |

| Molecular Weight | 338.31 g/mol | [1][4] |

| CAS Number | 38597-12-5 | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 209-212 °C | [6] |

| Solubility | Soluble in water (50 mg/mL with heating), DMF (5 mg/mL), and DMSO (1 mg/mL).[1][3][7] It is recommended to prepare fresh solutions or store aliquots at -20°C. | |

| Storage | Store at -20°C, protected from light. | [3] |

Fluorescence Properties

The utility of 4-MUG as a fluorogenic substrate is dependent on the fluorescence characteristics of its hydrolysis product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent.[3]

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~360-365 nm | [4] |

| Emission Wavelength (λem) | ~440-445 nm | [4] |

| pH Dependence of Excitation | The excitation maximum is pH-dependent: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4. | [3][8][9] |

| pH Dependence of Emission | The emission maximum is between 445-454 nm. | [3][8][9] |

Mechanism of Action

The core principle behind the use of 4-MUG is a single-step enzymatic reaction.

Caption: Enzymatic cleavage of 4-MUG by α-galactosidase.

The enzyme α-galactosidase catalyzes the hydrolysis of the α-glycosidic bond in the 4-MUG molecule. This reaction releases D-galactose and the fluorophore 4-methylumbelliferone (4-MU). The liberated 4-MU, when excited by light at approximately 360 nm, emits a strong blue fluorescence at around 445 nm. The rate of fluorescence increase is directly proportional to the activity of the α-galactosidase enzyme in the sample.

Experimental Protocols

The following protocols provide a general framework for the determination of α-galactosidase activity in biological samples using 4-MUG. It is recommended to optimize the conditions for specific experimental setups.

General Reagents and Equipment

-

This compound (4-MUG)

-

4-Methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., citrate-phosphate buffer, pH 4.6)

-

Stop Buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)

-

Biological sample (e.g., cell lysate, tissue homogenate, plasma)

-

96-well black microplates

-

Fluorescence microplate reader

-

Incubator

Sample Preparation

-

Tissue Homogenates : Homogenize tissue (e.g., 10 mg) in 100 µL of ice-cold Assay Buffer using a Dounce homogenizer.[10] Keep on ice for 10 minutes.[10] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[4][10]

-

Cell Lysates : Pellet cells (e.g., ~5 x 10⁵) and lyse in 100 µL of ice-cold Assay Buffer.[10] Centrifuge to remove cell debris and collect the supernatant.[4]

-

Plasma/Serum : Samples can often be used directly or with dilution in Assay Buffer.[11]

Assay Procedure

The following is a typical endpoint assay protocol.

Caption: General workflow for an α-galactosidase activity assay.

-

Prepare 4-MU Standard Curve : Prepare a series of dilutions of the 4-MU standard in Assay Buffer in a 96-well plate.[4] This will be used to quantify the amount of product generated in the enzymatic reaction.

-

Sample Addition : Add 2-10 µL of the prepared sample to the wells of a 96-well plate.[10] Include a positive control (recombinant α-galactosidase) and a reagent blank (Assay Buffer without sample).[4] Adjust the volume in all wells to 40 µL with Assay Buffer.[4]

-

Substrate Addition : Prepare a working solution of 4-MUG in the Assay Buffer. Add 20 µL of the 4-MUG working solution to each well containing the sample, positive control, and reagent blank.[4] Do not add the substrate to the standard curve wells.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 30-120 minutes), protected from light.[4][11] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction : Stop the enzymatic reaction by adding 200 µL of Stop Buffer to each well.[4]

-

Fluorescence Measurement : Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm using a fluorescence plate reader.[4][11]

Data Analysis

-

Subtract the fluorescence reading of the reagent blank from all sample and positive control readings.

-

Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

-

Determine the concentration of 4-MU produced in each sample by interpolating its fluorescence reading on the standard curve.

-

Calculate the α-galactosidase activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Applications

Diagnosis of Fabry Disease

The primary clinical application of 4-MUG is in the enzymatic diagnosis of Fabry disease.[1] The assay is performed on various biological samples, including plasma, leukocytes, and dried blood spots.[2][3] A significant reduction in α-galactosidase A activity is indicative of the disease in males.[1] While enzymatic assays can be less reliable for identifying female carriers due to random X-chromosome inactivation, it remains a crucial first-line diagnostic tool.[1]

Drug Discovery and Development

The fluorometric assay using 4-MUG is well-suited for high-throughput screening (HTS) of compound libraries to identify potential therapeutic agents for Fabry disease. This includes screening for:

-

Enzyme activators : Compounds that can enhance the residual activity of the mutant α-galactosidase A.

-

Chaperone therapies : Small molecules that can assist in the proper folding and trafficking of the mutant enzyme to the lysosome.

Basic Research

In a research setting, 4-MUG is used to:

-

Characterize the kinetics of α-galactosidase from various sources.

-

Study the effects of inhibitors and activators on enzyme activity.

-

Investigate the cellular pathways involving α-galactosidase.

-

Monitor the expression and activity of α-galactosidase in different cell types and tissues.

Conclusion

This compound is a robust and versatile tool for the sensitive detection of α-galactosidase activity. Its ease of use, high sensitivity, and adaptability to high-throughput formats have solidified its importance in both clinical diagnostics and basic research. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful fluorogenic substrate in a variety of scientific applications.

References

- 1. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enzymatic diagnosis of Fabry disease using a fluorometric assay on dried blood spots: An alternative methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biofiredefense.com [biofiredefense.com]

- 6. affigen.com [affigen.com]

- 7. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to the Principle of 4-Methylumbelliferyl-α-D-galactopyranoside Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide details the core principles, quantitative data, and experimental applications of 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), a pivotal fluorogenic substrate in biological and diagnostic assays.

Core Principle: Enzymatic Activation of a Fluorophore

The fundamental principle of 4-MUG lies in its conversion from a non-fluorescent molecule into a highly fluorescent product by the enzyme α-galactosidase (α-Gal).[1] 4-MUG is a synthetic substrate specifically designed for this purpose.[2] The α-galactosidase enzyme hydrolyzes the α-glycosidic bond in the 4-MUG molecule, releasing two products: D-galactose and 4-methylumbelliferone (4-MU), also known as hymecromone.[3][4] It is the 4-MU product that exhibits strong blue fluorescence upon excitation with ultraviolet (UV) light.[1] This direct relationship between enzyme activity and fluorescence intensity allows for the sensitive quantification of α-galactosidase.[5]

This enzymatic reaction is the cornerstone of diagnostic assays for conditions characterized by α-galactosidase deficiency, most notably Fabry disease, an X-linked lysosomal storage disorder.[2][6][7]

Figure 1. Enzymatic cleavage of 4-MUG by α-galactosidase.

The Critical Role of pH in Fluorescence

The fluorescence of the 4-methylumbelliferone (4-MU) product is highly dependent on pH.[5][8] The 7-hydroxyl group of the coumarin ring system has a pKa of approximately 7.6-7.8.[9][10]

-

In acidic to neutral conditions (below pH 7.4): The hydroxyl group is protonated, existing in its phenolic form. This form is significantly less fluorescent.

-

In alkaline conditions (optimally above pH 10): The hydroxyl group is deprotonated, forming the phenolate anion.[9] This anionic form is intensely fluorescent, exhibiting a fluorescence intensity at pH 10.3 that can be approximately 100 times greater than at pH 7.4.[9]

This pH dependency is a critical consideration in assay design. Enzymatic reactions involving α-galactosidase are typically performed at an optimal acidic pH (e.g., pH 4.6) for the enzyme's activity.[4] Following the incubation period, the reaction is terminated by adding a high-pH "stop solution" (e.g., glycine-carbonate buffer, pH >10). This step serves two purposes: it denatures the enzyme to halt the reaction and, crucially, it maximizes the fluorescence of the generated 4-MU for sensitive detection.[9][11]

Figure 2. pH-dependent equilibrium of 4-methylumbelliferone.

Quantitative Spectroscopic Data

The photophysical properties of 4-methylumbelliferone are essential for configuring fluorometers and interpreting results. The excitation maximum is notably pH-dependent, while the emission maximum shows less variation.

| Property | Value | Conditions / Notes |

| Excitation Maximum (λex) | 360-365 nm | Optimal for the highly fluorescent phenolate form in alkaline buffer (pH > 9).[12][13] |

| ~320 nm | For the less fluorescent phenolic form at acidic/low pH.[5] | |

| ~385 nm | Reported at pH 10.4.[4] | |

| Emission Maximum (λem) | 445-450 nm | Generally consistent across pH ranges, with slight shifts.[11][12] |

| 448 nm | A commonly cited peak emission wavelength.[13] | |

| Quantum Yield (Φf) | 0.63 | In 0.1 M phosphate buffer, pH 10.[12] |

| pKa | 7.6 - 7.8 | Midpoint of the fluorescence transition interval.[9][10] |

| Molar Extinction Coefficient (ε) | Data not consistently available | Varies with solvent and pH. |

Detailed Experimental Protocol: α-Galactosidase Activity Assay

This protocol outlines a standard fluorometric assay for determining α-galactosidase activity in biological samples, such as dried blood spots (DBS), leukocytes, or plasma, for the diagnosis of Fabry disease.[7][14]

A. Principle

The α-galactosidase present in the sample cleaves the non-fluorescent substrate 4-MUG. The reaction is stopped with a high-pH buffer, and the fluorescence of the resulting 4-MU is measured. The fluorescence intensity is directly proportional to the enzyme's activity. A standard curve using known concentrations of 4-MU is used for quantification.[15]

B. Reagents and Materials

-

Substrate Solution: 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) dissolved in an appropriate buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.6).

-

Enzyme Source: Cell lysate, plasma, or extract from dried blood spot punches.

-

Inhibitor (for specificity): N-acetylgalactosamine (GalNAc) solution. α-Galactosidase A is inhibited by GalNAc, while α-galactosidase B is not. This allows for the specific measurement of the lysosomal enzyme deficient in Fabry disease.

-

Stop Solution: High pH buffer, typically 0.1-0.2 M Glycine-NaOH or Sodium Carbonate buffer, pH 10.3-10.7.[9][11]

-

4-MU Standard Stock Solution: 4-Methylumbelliferone dissolved in a suitable solvent (e.g., DMSO or methanol) for creating a standard curve.[15]

-

Equipment: 37°C incubator, microplate fluorometer (Ex: 360-365 nm, Em: 445-450 nm), 96-well black microplates.[16]

C. Assay Workflow

-

Sample Preparation: Homogenize tissues or cells in an ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.[15] For DBS, punch out a small disc.

-

Reaction Setup: In a 96-well plate, add the sample (e.g., 10 µL of supernatant) to wells. For each sample, prepare a parallel well containing the GalNAc inhibitor to determine specific α-Galactosidase A activity.

-

Initiate Reaction: Add the 4-MUG substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 to 20 hours, depending on sample type and expected activity).[6]

-

Stop Reaction: Add the high-pH Stop Solution to all wells. This will terminate the enzyme activity and maximize 4-MU fluorescence.

-

Standard Curve Preparation: On the same plate, prepare a serial dilution of the 4-MU standard in the stop solution.

-

Fluorescence Measurement: Read the plate in a fluorometer using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[3]

-

Calculation: Subtract the fluorescence of the inhibitor-containing wells from the corresponding sample wells to get the specific α-Galactosidase A activity. Convert the net fluorescence units to pmol or nmol of product formed per unit time per mg of protein using the 4-MU standard curve.

Figure 3. General experimental workflow for an α-galactosidase assay.

References

- 1. goldbio.com [goldbio.com]

- 2. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biofiredefense.com [biofiredefense.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 14. Enzymatic diagnosis of Fabry disease using a fluorometric assay on dried blood spots: An alternative methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl-α-D-galactopyranoside

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), a pivotal tool in enzymatic research and diagnostics. The document details the fluorogenic properties, presents quantitative data, outlines experimental protocols, and illustrates key processes through diagrams.

Core Mechanism of Action

4-Methylumbelliferyl-α-D-galactopyranoside is a non-fluorescent (pro-fluorogenic) substrate for the enzyme α-galactosidase (α-Gal).[1][2][3] The fundamental mechanism relies on the enzymatic hydrolysis of the α-galactosyl bond in the 4-MUG molecule. Upon interaction with α-galactosidase, the substrate is cleaved into two products: an inert galactose molecule and the highly fluorescent compound 4-Methylumbelliferone (4-MU), also known as hymecromone.[1]

The liberated 4-MU exhibits distinct fluorescent properties that are highly dependent on the pH of the surrounding environment.[4] The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity of α-galactosidase. By measuring the fluorescence over time, one can accurately quantify the rate of the enzymatic reaction. This principle forms the basis of numerous sensitive assays for detecting α-galactosidase activity in various biological samples, including cell lysates and tissue homogenates.[5]

A significant application of this mechanism is in the diagnosis and research of Fabry disease.[2][6] Fabry disease is a lysosomal storage disorder characterized by a deficiency in the α-galactosidase A (GLA) isozyme.[7][8] Assays utilizing 4-MUG provide a sensitive method to measure GLA activity, thereby aiding in the diagnosis of the disease and in the evaluation of therapeutic strategies such as enzyme replacement therapy (ERT) and gene therapy.[7][9][10][11]

Data Presentation

Quantitative data pertaining to the substrate and its fluorescent product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-Methylumbelliferyl-α-D-galactopyranoside

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₈ | [6] |

| Molecular Weight | 338.31 g/mol | [6] |

| CAS Number | 38597-12-5 | [6] |

| Form | Crystalline solid / Powder | [6] |

| Solubility | Water: 50 mg/mL (with heat) | |

| DMF: 5 mg/mL | [6] | |

| DMSO: 1 mg/mL | [2][6] | |

| Storage Temperature | -20°C | [3][6] |

Table 2: Fluorescent Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions | Source |

| Excitation Maximum (λex) | ~360-365 nm | pH > 9 (Assay Conditions) | [4][12] |

| 330 nm | pH 4.6 | [2][6] | |

| 370 nm | pH 7.4 | [2][6] | |

| 385 nm | pH 10.4 | [2][6] | |

| Emission Maximum (λem) | ~445-450 nm | pH > 9 (Assay Conditions) | [4][5] |

| 445-454 nm | General, upon cleavage | [2][6] | |

| 460 nm | General, upon cleavage | [12][13] |

Visualizations of Core Concepts

Diagrams created using Graphviz illustrate the key mechanisms and workflows.

Caption: Enzymatic cleavage of 4-MUG by α-galactosidase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]

- 3. goldbio.com [goldbio.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. oaepublish.com [oaepublish.com]

- 8. bmrservice.com [bmrservice.com]

- 9. researchgate.net [researchgate.net]

- 10. Fabry Disease – Current Treatment and New Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

Synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis, characterization, and application of 4-Methylumbelliferyl-α-D-galactopyranoside, a crucial fluorogenic substrate in enzymatic assays relevant to drug discovery and diagnostics.

Chemical Synthesis

The primary route for the synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside is a modified Koenigs-Knorr reaction. This method involves the glycosylation of 4-methylumbelliferone with a protected galactose derivative, followed by deprotection steps to yield the final product.

Synthesis Pathway Overview

The synthesis can be conceptually broken down into three main stages:

-

Glycosylation: A protected galactopyranosyl halide is reacted with 4-methylumbelliferone in the presence of a promoter to form the protected α-glycoside.

-

Deprotection Part 1 (Azide Reduction & Acetylation): The azido group at the C2 position of the galactose moiety is reduced to an amine and subsequently acetylated.

-

Deprotection Part 2 (De-O-acetylation): The acetyl protecting groups on the hydroxyls of the galactose are removed to yield the final product.

Experimental Protocols

1.2.1. Glycosylation of 4-Methylumbelliferone

This procedure is adapted from the Koenigs-Knorr reaction methodology.

-

Reactants:

-

3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride

-

4-Methylumbelliferone (2-fold excess)

-

Silver trifluoromethanesulfonate (AgOTf)

-

sym-collidine (equimolar to AgOTf)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methylumbelliferone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add silver trifluoromethanesulfonate and sym-collidine to the solution and stir in the dark.

-

Add a solution of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Upon completion, filter the reaction mixture to remove insoluble silver salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the α- and β-anomers. The α-anomer is the desired product.

-

1.2.2. Deprotection Steps

The protected α-glycoside obtained from the glycosylation step undergoes a two-part deprotection process.

-

Part 1: Reduction of the Azido Group and N-Acetylation

-

The purified protected α-glycoside is dissolved in a suitable solvent such as methanol.

-

The azido group is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like triphenylphosphine followed by water.

-

Following the reduction, the resulting amine is acetylated in situ or after isolation using acetic anhydride in a suitable solvent, often with a base like pyridine.

-

The product is then purified, typically by chromatography.

-

-

Part 2: De-O-acetylation

-

The N-acetylated and still O-acetylated product is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) is added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, the solution is neutralized with an acidic resin, filtered, and the solvent is evaporated.

-

The final product, 4-Methylumbelliferyl-α-D-galactopyranoside, is typically obtained as a white solid and can be further purified by recrystallization.

-

Quantitative Data

| Parameter | Value | Reference |

| Glycosylation Reaction | ||

| Yield of α-anomer | 33% | [1][2][3] |

| Yield of β-anomer | 10-20% | [1][2][3] |

| Final Product Characterization | ||

| Molecular Formula | C₁₆H₁₈O₈ | |

| Molecular Weight | 338.31 g/mol | |

| Melting Point | 221-222 °C | |

| Specific Rotation [α]ᴅ | +237° (c=0.3 in H₂O) | |

| UV Max Absorption (Methanol) | 318 nm |

Application in Enzymatic Assays

4-Methylumbelliferyl-α-D-galactopyranoside is a fluorogenic substrate for the enzyme α-galactosidase. The enzymatic cleavage of the α-glycosidic bond releases the highly fluorescent 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the α-galactosidase activity. This assay is particularly relevant in the research and diagnosis of Fabry disease, a lysosomal storage disorder caused by a deficiency in α-galactosidase A.

Enzymatic Assay Workflow

Experimental Protocol for α-Galactosidase Assay

-

Reagents:

-

4-Methylumbelliferyl-α-D-galactopyranoside (substrate)

-

Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.6)

-

Enzyme source (e.g., cell lysate, tissue homogenate, or purified α-galactosidase)

-

Stop Solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.7)

-

4-Methylumbelliferone (for standard curve)

-

-

Procedure:

-

Prepare a stock solution of 4-Methylumbelliferyl-α-D-galactopyranoside in a suitable solvent (e.g., DMSO or DMF) and then dilute to the final working concentration in the assay buffer.

-

Prepare a standard curve using known concentrations of 4-methylumbelliferone in the assay buffer with the stop solution.

-

In a microplate, add the enzyme sample to each well.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the microplate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 448 nm.

-

Calculate the enzyme activity by comparing the fluorescence of the samples to the 4-methylumbelliferone standard curve, taking into account the incubation time and protein concentration of the enzyme sample.

-

This technical guide provides a comprehensive overview of the synthesis and application of 4-Methylumbelliferyl-α-D-galactopyranoside. The detailed protocols and workflows are intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

References

4-Methylumbelliferyl-α-D-galactopyranoside: A Comprehensive Technical Guide for α-Galactosidase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methylumbelliferyl-α-D-galactopyranoside (MUGal) as a fluorogenic substrate for the enzyme α-galactosidase. This document details the substrate's properties, provides a robust experimental protocol for its use in enzyme activity assays, and contextualizes its application within the broader scope of glycosphingolipid metabolism and its dysregulation in Fabry disease.

Introduction to 4-Methylumbelliferyl-α-D-galactopyranoside (MUGal)

4-Methylumbelliferyl-α-D-galactopyranoside is a widely utilized fluorogenic substrate for detecting α-galactosidase activity. The enzymatic cleavage of the α-galactosyl moiety from MUGal by α-galactosidase releases the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU is directly proportional to the α-galactosidase activity, providing a sensitive and quantitative method for its measurement. This assay is particularly crucial in the diagnosis and research of Fabry disease, a lysosomal storage disorder characterized by a deficiency in α-galactosidase A activity.

Quantitative Data

The following tables summarize the key quantitative data for MUGal and its enzymatic reaction with human α-galactosidase A.

Table 1: Physicochemical and Spectroscopic Properties of 4-Methylumbelliferyl-α-D-galactopyranoside (MUGal) and its Hydrolysis Product (4-Methylumbelliferone)

| Property | Value | Reference |

| MUGal | ||

| Molecular Formula | C₁₆H₁₈O₈ | [1] |

| Molecular Weight | 338.3 g/mol | [1] |

| CAS Number | 38597-12-5 | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 5 mg/mL, DMSO: 1 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| 4-Methylumbelliferone (4-MU) | ||

| Excitation Maximum (pH dependent) | 330 nm (at pH 4.6), 370 nm (at pH 7.4), 385 nm (at pH 10.4) | [1] |

| Emission Maximum | 445-454 nm | [1] |

Table 2: Kinetic Parameters of Human α-Galactosidase A with a Fluorogenic Substrate

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Kₘ) | 8.3 ± 0.5 mM | [2] |

| Maximum Velocity (Vₘₐₓ) | Refer to kcat | [2] |

| Turnover Number (kcat) | 63.5 ± 0.1 s⁻¹ | [2] |

| Optimal Reaction Conditions | ||

| Optimal pH | 4.5 - 6.0 |

Experimental Protocol: Fluorometric Assay of α-Galactosidase Activity

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening and analysis.

3.1. Materials and Reagents

-

4-Methylumbelliferyl-α-D-galactopyranoside (MUGal)

-

α-Galactosidase A (human recombinant or purified from a relevant source)

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.6

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.4

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360-385 nm, Emission: ~445-454 nm)

-

Incubator set to 37°C

-

Multichannel pipettes and sterile tips

3.2. Solution Preparation

-

MUGal Stock Solution (10 mM): Dissolve 3.38 mg of MUGal in 1 mL of Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution (1 mM): Dilute the 10 mM MUGal stock solution 1:10 in Assay Buffer. Prepare this solution fresh before each experiment.

-

Enzyme Solutions: Prepare serial dilutions of the α-galactosidase enzyme in cold Assay Buffer to determine the optimal concentration that yields a linear reaction rate over the desired time course.

-

4-Methylumbelliferone (4-MU) Standard Curve: Prepare a series of dilutions of 4-MU (the fluorescent product) in Assay Buffer with Stop Solution (1:1 ratio) to generate a standard curve for quantifying the amount of product formed in the enzymatic reaction. A typical concentration range is 0-50 µM.

3.3. Assay Procedure

-

Plate Setup: Add 20 µL of each enzyme dilution to the wells of the 96-well plate. For negative controls, add 20 µL of Assay Buffer without the enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the enzyme solutions to the reaction temperature.

-

Initiate Reaction: Add 20 µL of the 1 mM Working Substrate Solution to each well to start the enzymatic reaction. The total reaction volume will be 40 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Add 200 µL of Stop Solution to each well to terminate the reaction and maximize the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

3.4. Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve. Determine the linear equation of the curve (y = mx + c).

-

Calculate Product Concentration: Use the standard curve equation to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.

-

Determine Enzyme Activity: Calculate the α-galactosidase activity using the following formula:

Activity (nmol/min/mg) = ( [Product] (µM) * Total Volume (L) ) / ( Incubation Time (min) * Enzyme Amount (mg) ) * 1000

Visualizations

4.1. Enzymatic Reaction of MUGal

Caption: Enzymatic hydrolysis of MUGal by α-galactosidase.

4.2. Experimental Workflow for α-Galactosidase Assay

Caption: Workflow for the fluorometric α-galactosidase assay.

4.3. Glycosphingolipid Catabolism and Fabry Disease

References

The Advent and Application of 4-Methylumbelliferyl-alpha-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl-alpha-D-galactopyranoside (MUGal) has emerged as an indispensable tool in glycobiology and clinical diagnostics. This fluorogenic substrate provides a highly sensitive and specific method for the detection and quantification of α-galactosidase activity. Its utility is most prominently demonstrated in the diagnosis and research of Fabry disease, a lysosomal storage disorder characterized by deficient α-galactosidase A activity. This technical guide delves into the discovery, history, and core applications of MUGal, providing detailed experimental protocols, quantitative data, and visual representations of its biochemical context and utility.

Discovery and Historical Development

The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its development is intrinsically linked to the broader exploration of 4-methylumbelliferyl glycosides as fluorogenic enzyme substrates. The use of 4-methylumbelliferone as a fluorescent tag for enzyme activity assays gained traction in the mid-20th century.

A pivotal moment in the history of MUGal was its application in the diagnosis of Fabry disease. A 1981 paper by Mayes, Scheerer, and Sifers described a differential assay for lysosomal α-galactosidases in human tissues using MUGal.[1] This publication solidified the role of MUGal as a crucial diagnostic tool, offering a more sensitive and convenient alternative to earlier methods that used radiolabelled natural substrates.[1] Subsequent research has focused on refining assay conditions and expanding the applications of MUGal to various biological samples, including cultured fibroblasts and dried blood spots.[2][3]

Physicochemical Properties and Mechanism of Action

MUGal is a synthetic compound that is non-fluorescent in its intact state. Upon enzymatic cleavage by α-galactosidase, it releases two products: D-galactose and 4-methylumbelliferone (4-MU). The latter product is highly fluorescent, with an excitation maximum around 360-365 nm and an emission maximum in the blue region of the spectrum, around 440-450 nm.[4][5] This fluorescence is pH-dependent, with optimal signal intensity in alkaline conditions.

The enzymatic reaction is highly specific, allowing for the targeted measurement of α-galactosidase activity even in complex biological mixtures. This specificity is crucial for its use in diagnosing Fabry disease, where the activity of α-galactosidase A is specifically assessed.

Synthesis

Quantitative Data

The kinetic parameters of α-galactosidase with MUGal as a substrate have been determined in various studies. These values are crucial for designing and interpreting enzyme assays.

| Enzyme Source | Km (mM) | Vmax (mmol/h/mg protein) | Optimal pH | Reference |

| Human α-Galactosidase A (Wild-Type) | 2.8 | 2.56 | 4.6 | [7] |

| Human α-Galactosidase A (A20P mutant) | 5.8 | 1.15 | 4.6 | [7] |

| Human α-Galactosidase A (E66Q mutant) | 1.8 | 0.99 | 4.6 | [7] |

| Human α-Galactosidase A (M72V mutant) | 2.9 | 1.95 | 4.6 | [7] |

| Human α-Galactosidase A (I91T mutant) | 2.5 | 6.80 | 4.6 | [7] |

| Human α-Galactosidase A (R112H mutant) | 2.4 | 1.66 | 4.6 | [7] |

| Human α-Galactosidase A (F113L mutant) | 2.0 | 2.11 | 4.6 | [7] |

| Human α-Galactosidase A (N215S mutant) | 3.3 | 2.05 | 4.6 | [7] |

| Human α-Galactosidase A (Q279E mutant) | 2.9 | 2.50 | 4.6 | [7] |

| Human α-Galactosidase A (M296I mutant) | 2.6 | 2.37 | 4.6 | [7] |

| Human α-Galactosidase A (M296V mutant) | 2.4 | 2.18 | 4.6 | [7] |

| Human α-Galactosidase A (R301Q mutant) | 2.2 | 1.98 | 4.6 | [7] |

Experimental Protocols

α-Galactosidase Activity Assay in Cultured Fibroblasts

This protocol is adapted from the method described by Szweda et al. (1989) for a related substrate and is applicable to MUGal.[6]

1. Cell Lysate Preparation:

- Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

- Resuspend the cell pellet in 0.1 M citrate/0.1 M sodium phosphate buffer, pH 4.5.

- Sonicate the cell suspension on ice (e.g., 70 W, five 20-second bursts).[6]

- Centrifuge the sonicate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

- Collect the supernatant containing the cell lysate for the enzyme assay.

2. Enzyme Assay:

- Prepare a standard reaction mixture containing:

- 90 µL of 1.10 mM this compound in the assay buffer.

- 10 µL of the fibroblast supernatant.[6]

- Incubate the reaction mixture at 37°C for 30 minutes.[6]

- Terminate the reaction by adding 1.16 mL of 0.1 M ethylenediamine, pH 11.4.[6]

3. Fluorescence Measurement:

- Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[6]

- Determine the protein concentration of the cell lysate using a standard method (e.g., fluorescamine procedure) to normalize the enzyme activity.[6]

α-Galactosidase Activity Assay in Dried Blood Spots (DBS)

This protocol is based on the principles described for DBS enzyme assays.[3][8]

1. Elution of Enzyme from DBS:

- Punch out a 3-6 mm disc from the dried blood spot.

- Place the disc in a well of a microplate.

- Add an extraction buffer (e.g., 20 mM citrate-phosphate buffer, pH 4.5) to the well.[3]

- Incubate at 37°C with shaking for 1 hour to elute the enzyme.[3]

2. Enzyme Assay:

- Prepare a reaction mixture in a black 96-well microplate containing:

- A portion of the DBS extract (e.g., 70 µL).

- This compound to a final concentration of approximately 1.5 mM.[3]

- To ensure specificity for α-galactosidase A, N-acetylgalactosamine can be added to inhibit α-galactosidase B.

- Incubate the plate at 37°C for a defined period (e.g., 20 hours).[3]

- Stop the reaction by adding an alkaline solution (e.g., 1.32 M ethylenediamine).[3]

3. Fluorescence Measurement:

- Measure the fluorescence of the 4-methylumbelliferone product using a microplate fluorometer at the appropriate excitation and emission wavelengths.

Signaling Pathways and Logical Relationships

Enzymatic Hydrolysis of MUGal

The fundamental reaction catalyzed by α-galactosidase using MUGal as a substrate is a hydrolysis event.

Caption: Enzymatic cleavage of MUGal by α-galactosidase.

Lysosomal Degradation of Globotriaosylceramide

α-Galactosidase A plays a critical role in the lysosomal catabolism of glycosphingolipids. A deficiency in this enzyme leads to the accumulation of globotriaosylceramide (Gb3), the hallmark of Fabry disease.

Caption: Role of α-galactosidase A in glycosphingolipid metabolism.

Experimental Workflow for Fabry Disease Diagnosis

The use of MUGal in a clinical setting follows a logical workflow from sample collection to data analysis.

Caption: Workflow for Fabry disease diagnosis using MUGal.

Conclusion

This compound has proven to be a robust and reliable tool for researchers and clinicians. Its high sensitivity and specificity have revolutionized the diagnosis of Fabry disease and facilitated a deeper understanding of α-galactosidase function. The continued use of MUGal in high-throughput screening and basic research will undoubtedly contribute to the development of new therapeutic strategies for Fabry disease and other related disorders.

References

- 1. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Replacement of α-galactosidase A in Fabry disease: effect on fibroblast cultures compared with biopsied tissues of treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of α-Galactosidase A Reaction in Samples Extracted from Dried Blood Spots Using Ion-Sensitive Field Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Mutant α-galactosidase A enzymes identified in Fabry disease patients with residual enzyme activity: biochemical characterization and restoration of normal intracellular processing by 1-deoxygalactonojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorimetric assay with a novel substrate for quantification of galactocerebrosidase activity in dried blood spot specimens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylumbelliferyl-alpha-D-galactopyranoside (CAS: 38597-12-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-alpha-D-galactopyranoside (4-MUG) is a highly sensitive fluorogenic substrate for the enzyme α-galactosidase.[1][2] Its utility lies in the enzymatic cleavage of the α-galactosyl moiety, which liberates the highly fluorescent compound 4-methylumbelliferone (4-MU).[2] The fluorescence of 4-MU is pH-dependent, with optimal emission in the blue spectrum under alkaline conditions. This property makes 4-MUG an invaluable tool in various biochemical and diagnostic applications, most notably in the diagnosis of Fabry disease, an X-linked lysosomal storage disorder characterized by a deficiency in α-galactosidase A activity.[3][4][5] This guide provides a comprehensive overview of the technical aspects of 4-MUG, including its physicochemical properties, detailed experimental protocols, and its application in relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 38597-12-5 | [1] |

| Molecular Formula | C₁₆H₁₈O₈ | [1] |

| Molecular Weight | 338.31 g/mol | [1] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 221-222°C | [6] |

| Solubility | Water: 50 mg/mL, DMF: 5 mg/mL, DMSO: 1 mg/mL | [2][7] |

| Storage Temperature | -20°C | [7] |

Fluorescent Properties of the Product (4-Methylumbelliferone)

The enzymatic hydrolysis of 4-MUG by α-galactosidase yields 4-methylumbelliferone (4-MU), the fluorescent reporter molecule. The fluorescence of 4-MU is highly pH-dependent.[8][9]

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72) | [8][9] |

| 360 nm | High pH (>9) | [8][9] | |

| ~365 nm | 0.15 M glycine buffer, pH 10.2 | [10] | |

| Emission Maximum (λem) | 445-455 nm | pH dependent | [9] |

| ~448 nm | [11] | ||

| ~449 nm | pH > 9 | [8] | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10 | [8] |

Enzymatic Reaction and Application in Fabry Disease

α-Galactosidase A is a lysosomal enzyme responsible for the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[4] In Fabry disease, a deficiency of this enzyme leads to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues, resulting in a multisystemic disorder.[3][12] The use of 4-MUG allows for a sensitive measurement of α-galactosidase A activity in patient samples, such as plasma, leukocytes, or dried blood spots, aiding in the diagnosis of Fabry disease.[3][4][13]

Enzymatic Hydrolysis of 4-MUG

Disrupted Metabolic Pathway in Fabry Disease

Experimental Protocols

α-Galactosidase Activity Assay

This protocol provides a general framework for the fluorometric assay of α-galactosidase activity using 4-MUG. Optimal conditions may vary depending on the sample type and specific laboratory setup.

1. Reagent Preparation:

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.6.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to a final concentration of 1-5 mM.

-

Stop Solution: 0.2 M glycine-carbonate buffer, pH 10.7.

-

4-Methylumbelliferone Standard: Prepare a stock solution of 4-methylumbelliferone in the assay buffer and create a standard curve (e.g., 0-100 µM).

2. Assay Procedure:

-

Prepare the sample (e.g., plasma, leukocyte homogenate, or dried blood spot extract) in the assay buffer.

-

Add a specific volume of the sample to a microplate well.

-

Initiate the reaction by adding the working substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence on a microplate reader with excitation at approximately 360-365 nm and emission at approximately 445-450 nm.[10]

-

Include appropriate controls, such as a substrate blank (no enzyme) and a sample blank (no substrate).

3. Data Analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

Use the 4-methylumbelliferone standard curve to convert the fluorescence units into the amount of product formed (nmol).

-

Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein or per volume of sample.

Experimental Workflow

Enzyme Kinetics

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is important to consult the Safety Data Sheet (SDS) before use.

| Hazard | Precaution |

| Irritation | May cause eye, skin, and respiratory tract irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |

| Handling | Avoid generating dust. Use in a well-ventilated area. |

| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. |

Conclusion

This compound is a robust and sensitive fluorogenic substrate that is central to the study of α-galactosidase activity. Its critical role in the diagnosis and investigation of Fabry disease underscores its importance in both clinical and research settings. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this valuable compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-甲基伞形酮-α-D-半乳糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]

- 6. You are being redirected... [bio-world.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 12. Fabry disease | Rare diseases | For US HCPs [pro.campus.sanofi]

- 13. Enzymatic diagnosis of Fabry disease using a fluorometric assay on dried blood spots: An alternative methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Alpha-Galactosidase Activity: A Technical Guide to 4-Methylumbelliferyl-alpha-D-galactopyranoside

For researchers, scientists, and professionals in drug development, the precise quantification of enzyme activity is paramount. This technical guide provides an in-depth overview of 4-Methylumbelliferyl-alpha-D-galactopyranoside (4-MUG), a key fluorogenic substrate for the determination of α-galactosidase A (α-Gal A) activity. This guide will cover its core properties, detailed experimental protocols for its application, and the broader context of the cellular signaling pathways associated with the enzyme it helps to measure.

Core Properties of this compound

This compound is a chemical compound widely utilized in biochemical assays to detect and quantify the activity of α-galactosidase enzymes. Its utility lies in its fluorogenic nature; upon enzymatic cleavage of the α-galactosyl moiety by α-galactosidase, the highly fluorescent product 4-methylumbelliferone (4-MU) is released. The intensity of the fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and accurate measurements.

| Property | Value | Source(s) |

| Molecular Weight | 338.31 g/mol | [1][2] |

| Chemical Formula | C₁₆H₁₈O₈ | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water (with heating), DMF, and DMSO | [3][4] |

| Storage Temperature | -20°C | [2] |

| Excitation Maximum (of 4-MU) | ~360-365 nm | [4][5] |

| Emission Maximum (of 4-MU) | ~440-445 nm | [4][5] |

Experimental Protocol: Fluorometric Assay for α-Galactosidase A Activity

This protocol provides a generalized procedure for determining α-galactosidase A activity in various biological samples, such as cell lysates, plasma, serum, and tissue homogenates, using 4-MUG. This method is particularly relevant for the diagnosis and study of Fabry disease, a lysosomal storage disorder caused by deficient α-Gal A activity.

Materials and Reagents:

-

This compound (4-MUG) substrate solution

-

α-Gal Assay Buffer (e.g., citrate/phosphate buffer, pH 4.5)

-

Stop Solution (e.g., 0.1 M ethylenediamine, pH 11.4 or similar alkaline buffer)

-

96-well black microtiter plates

-

Fluorescence microplate reader

-

Positive Control (recombinant α-galactosidase A)

-

Sample (cell lysate, plasma, serum, etc.)

Assay Procedure:

-

Sample Preparation : Homogenize tissue or lyse cells in ice-cold α-Gal Assay Buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Dilute the supernatant or other biological fluids as necessary with the assay buffer.

-

Reaction Setup : To each well of a 96-well plate, add a specific volume of the prepared sample. It is recommended to run samples in triplicate. Include wells for a positive control and a substrate background control (assay buffer without sample).

-

Initiation of Reaction : Add the 4-MUG substrate solution to each well to initiate the enzymatic reaction.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 30 minutes to 2 hours), protected from light.

-

Termination of Reaction : Stop the reaction by adding the Stop Solution to each well. The alkaline nature of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.

-

Fluorescence Measurement : Read the fluorescence intensity on a microplate reader with excitation at approximately 360 nm and emission at approximately 445 nm.

-

Data Analysis : Subtract the fluorescence reading of the substrate background control from all other readings. The α-galactosidase A activity is proportional to the fluorescence intensity and can be quantified by comparison to a standard curve generated with known concentrations of 4-methylumbelliferone.

Signaling Pathways and Cellular Context

The measurement of α-galactosidase A activity using 4-MUG is critical for understanding its role in cellular function and disease. Deficiencies in this enzyme lead to Fabry disease, where the accumulation of its primary substrate, globotriaosylceramide (Gb3), triggers a cascade of pathological signaling events.

Lysosomal Enzyme Trafficking

α-Galactosidase A, like other lysosomal hydrolases, is synthesized in the endoplasmic reticulum and transported to the Golgi apparatus. Here, it undergoes post-translational modifications, including the addition of a mannose-6-phosphate (M6P) tag. This M6P tag is recognized by M6P receptors in the trans-Golgi network, which facilitates its packaging into vesicles for delivery to the lysosomes.

Pathophysiological Signaling in Fabry Disease

In Fabry disease, the deficiency of α-galactosidase A leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, within lysosomes. This accumulation is not merely a passive storage issue but actively initiates detrimental cellular signaling pathways.

The buildup of these glycosphingolipids can lead to endoplasmic reticulum (ER) stress, dysfunction of autophagy, and the activation of inflammatory pathways.[3] For instance, lyso-Gb3 can activate the NOTCH1 signaling pathway and nuclear factor κB (NF-κB), leading to the release of pro-inflammatory chemokines and promoting fibrosis.[1] Furthermore, Gb3 accumulation can inhibit the AKT/mTOR pathway, which is crucial for regulating autophagy.[1]

Conclusion

This compound is an indispensable tool for researchers and clinicians investigating α-galactosidase A activity. Its high sensitivity and specificity make it central to the diagnosis and monitoring of Fabry disease and a valuable reagent in the broader study of lysosomal function and glycosphingolipid metabolism. A thorough understanding of the experimental protocols for its use and the cellular pathways it helps to elucidate is crucial for advancing research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exosome Secretion and Cellular Signaling Change in a Fabry Disease Cell Model Induced by Gene-silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomal enzyme trafficking: from molecular mechanisms to human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methylumbelliferyl-α-D-galactopyranoside (C₁₆H₁₈O₈)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection and quantification of α-galactosidase activity. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in enzyme assays, and presents relevant kinetic data.

Core Properties and Specifications

4-Methylumbelliferyl-α-D-galactopyranoside is a synthetic compound that, upon enzymatic cleavage by α-galactosidase, yields D-galactose and the highly fluorescent product 4-methylumbelliferone (4-MU).[1][2] This property makes it an invaluable tool in various research and diagnostic applications, particularly in the study of lysosomal storage disorders such as Fabry disease, which is characterized by a deficiency in α-galactosidase A activity.[3][4][5][6]

Chemical and Physical Data

A summary of the key quantitative data for 4-Methylumbelliferyl-α-D-galactopyranoside is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₆H₁₈O₈ | [3] |

| Molecular Weight | 338.31 g/mol | [1][4][7] |

| CAS Number | 38597-12-5 | [3][4][7] |

| Appearance | White to off-white crystalline solid/powder | |

| Purity | ≥98% (TLC or HPLC) | [3][4] |

| Melting Point | 209-212°C | |

| Storage Temperature | -20°C | [4][8] |

| UV Absorption (λmax) | 213, 316 nm | [3] |

Solubility

The solubility of 4-MUG in various solvents is a critical factor for its use in experimental settings. It is generally recommended to prepare fresh solutions for assays.

| Solvent | Solubility | References |

| Water | 50 mg/mL (with heating) | [4][9] |

| Dimethylformamide (DMF) | 5 mg/mL to 50 mg/mL | [3][7][8] |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [3][7] |

Spectral Properties of the Fluorescent Product (4-Methylumbelliferone)

The enzymatic hydrolysis of 4-MUG by α-galactosidase releases 4-methylumbelliferone (4-MU), a fluorescent compound. The excitation and emission maxima of 4-MU are pH-dependent.

| pH | Excitation Maximum (λex) | Emission Maximum (λem) | References |

| 4.6 | 330 nm | 445-454 nm | [3][6] |

| 7.4 | 370 nm | 445-454 nm | [3][6] |

| 10.4 | 385 nm | 445-454 nm | [3][6] |

| General (in assay buffer) | ~360-365 nm | ~440-449 nm | [1][8] |

Enzymatic Reaction and Signaling Pathway

The core application of 4-MUG revolves around its specific hydrolysis by α-galactosidase. This enzymatic reaction is the basis for fluorometric assays designed to measure the activity of this enzyme.

Experimental Protocols

The following sections provide detailed methodologies for a typical fluorometric α-galactosidase assay using 4-MUG. These protocols are based on commercially available assay kits and can be adapted for specific research needs.

Reagent Preparation

-

α-Galactosidase Assay Buffer: Typically a citrate-phosphate buffer at a pH optimal for the specific α-galactosidase being studied (e.g., pH 4.6 for lysosomal α-galactosidase A). Bring to 37°C before use.

-

4-MUG Substrate Stock Solution: Prepare a stock solution of 4-MUG in DMF or water. For example, a 10 mM stock solution can be prepared by dissolving 3.38 mg of 4-MUG in 1 mL of DMF. Protect from light and store at -20°C.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution: Prepare a stock solution of 4-MU in the assay buffer (e.g., 1 mM). This will be used to generate a standard curve. Protect from light and store at -20°C.

-

Stop Buffer: A high pH buffer, such as 0.1 M glycine-carbonate buffer (pH 10.4), is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

Sample Preparation

-

Cell Lysates: Homogenize pelleted cells (e.g., ~5 x 10⁵ cells) in 100 µL of ice-cold α-galactosidase assay buffer. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant. The supernatant can be diluted as needed with the assay buffer.

-

Tissue Homogenates: Homogenize tissue (e.g., 10 mg) in 100 µL of ice-cold α-galactosidase assay buffer. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant. Further dilution may be necessary.

-

Biological Fluids (e.g., serum, saliva): These samples can often be used directly or with minimal dilution in the assay buffer.

Assay Procedure

The following workflow outlines the steps for a typical α-galactosidase assay in a 96-well plate format.

Detailed Steps:

-

Prepare a 4-MU Standard Curve: In a 96-well plate, prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer. A typical range would be from 0 to 200 pmol/well. Adjust the final volume in each well to be the same as the sample wells before the addition of the stop buffer.

-

Add Samples: To separate wells of the 96-well plate, add your prepared samples (e.g., 2-10 µL of diluted cell lysate). Also, include a positive control (purified α-galactosidase) and a reagent background control (assay buffer only). Adjust the volume in each well with the assay buffer to a consistent pre-substrate addition volume (e.g., 40 µL).

-

Initiate the Reaction: Add the 4-MUG substrate working solution to each well containing the samples, positive control, and background control. Do not add the substrate to the standard curve wells. Mix gently.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 to 120 minutes), protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction: Add the stop buffer to all wells, including the standard curve wells. Mix thoroughly.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm.

-

Data Analysis: Subtract the fluorescence of the reagent background control from all sample readings. Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample. Calculate the α-galactosidase activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Enzyme Kinetics

The Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, are crucial for understanding the interaction between α-galactosidase and 4-MUG. These parameters can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | pH | Kₘ (µM) | Vₘₐₓ (pmol/min) | Reference |

| α-Galactosidase A | 5.9 | 144 | 5.74 | |

| α-Galactosidase A | 4.5 | 102 | 2.76 |

To determine the kinetic parameters experimentally, the assay is performed with varying concentrations of the 4-MUG substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.